![molecular formula C40H47FN2O6 B016973 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-42-2](/img/structure/B16973.png)
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
描述
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C40H47FN2O6 and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS No. 265989-40-0), is a derivative of atorvastatin and plays a significant role in pharmacology as a selective HMG-CoA reductase inhibitor. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C40H42D5FN2O6 |
Average Mass | 675.853 g/mol |
Boiling Point | 694.8 ± 55.0 °C (Predicted) |
Density | 1.18 ± 0.1 g/cm³ (Predicted) |
Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate |
pKa | 9.33 ± 0.35 (Predicted) |
As an intermediate metabolite of atorvastatin, this compound functions primarily as a HMG-CoA reductase inhibitor , which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hypercholesterolemia .
Pharmacodynamics
The pharmacodynamic profile of the compound indicates its potential to modulate lipid levels significantly while also exhibiting anti-inflammatory properties. The presence of the 4-fluoro and hydroxyphenyl groups enhances its binding affinity to the target enzyme and contributes to its efficacy in lowering cholesterol levels .
Pharmacokinetics
The pharmacokinetic parameters for this compound suggest that it has favorable absorption characteristics:
- Absorption : High bioavailability due to its solubility in organic solvents.
- Distribution : Predicted to have extensive tissue distribution owing to its lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions should be considered.
- Excretion : Primarily through hepatic pathways; renal excretion is minimal .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Lipid-Lowering Effects : A clinical trial demonstrated that atorvastatin derivatives significantly reduced LDL cholesterol levels by up to 60% in patients with dyslipidemia .
- Anti-inflammatory Activity : Research indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting a dual role in managing cardiovascular diseases .
- ADME Properties : In vitro studies using Caco-2 cells showed high permeability and favorable absorption characteristics, supporting its potential as an effective oral medication .
科学研究应用
Anticancer Properties
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications similar to those found in (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid have been shown to selectively inhibit the proliferation of colon cancer cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL, indicating potent activity against cancerous cells while sparing normal cells .
HMG-CoA Reductase Inhibition
The compound is also recognized for its role as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This property aligns it with statin drugs like atorvastatin, which are used to manage cholesterol levels and reduce cardiovascular risk . The structural similarities allow it to potentially serve as a lead compound for developing new lipid-lowering agents.
Hypolipidemic Agent
Given its ability to inhibit HMG-CoA reductase, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid could be explored further as a hypolipidemic or hypocholesterolemic agent. Its efficacy in lowering cholesterol levels could make it a valuable addition to existing therapies for hyperlipidemia .
Other Potential Uses
The compound's unique structure may also lend itself to applications in other therapeutic areas such as:
- Anti-inflammatory treatments : Due to its hydroxyl groups which can interact with inflammatory pathways.
- Neurological disorders : Investigating its effects on neuroprotective pathways could reveal potential benefits in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
属性
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-REWGUOJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442621 | |
Record name | (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-42-2 | |
Record name | (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。